molecular formula C11H10N2O2 B1423687 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde oxime CAS No. 216166-18-6

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde oxime

Cat. No.: B1423687
CAS No.: 216166-18-6
M. Wt: 202.21 g/mol
InChI Key: DRKPVNLRMQAERW-KPKJPENVSA-N
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Description

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde oxime is a functionalized quinoline derivative designed for research and development. This compound is built on the 2-oxo-1,2-dihydroquinoline scaffold, a chemotype of significant interest in drug discovery due to its presence in various biologically active molecules . The oxime functional group (-CH=N-OH) at the 4-position provides a versatile handle for further chemical exploration, serving as a key intermediate for the synthesis of more complex heterocyclic systems . It is primarily utilized in medicinal chemistry as a precursor for the development of novel compounds with potential pharmacological activities. Researchers can employ this oxime in condensation and cyclization reactions to create diverse libraries for screening against various biological targets . The parent aldehyde, 1-methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde, is synthesized via the Vilsmeier-Haack formylation, which introduces the formyl group to the quinoline core with high regioselectivity at the 4-position . The oxime derivative is then accessible through a straightforward reaction with hydroxylamine. As a key intermediate, this oxime can be used to explore structure-activity relationships (SAR) around the privileged 2-oxo-1,2-dihydroquinoline structure, which is represented in several FDA-approved drugs and clinical candidates . Strictly for research applications. This product is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(E)-hydroxyiminomethyl]-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-10-5-3-2-4-9(10)8(7-12-15)6-11(13)14/h2-7,15H,1H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKPVNLRMQAERW-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=CC1=O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde oxime is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

This compound belongs to the quinoline family, which is known for diverse biological activities. The structural framework of this compound allows for interactions with various biomolecules, leading to significant pharmacological effects.

The anticancer properties of this compound are primarily attributed to its ability to intercalate with DNA. This interaction disrupts DNA replication and transcription processes, leading to cytotoxic effects on cancer cells. Similar compounds have demonstrated high cytotoxicity against human tumor cells through mechanisms involving enzyme inhibition and modulation of gene expression .

In Vitro Studies

Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. For instance, in vitro tests on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed promising results:

Compound Cell Line IC50 (μM) Reference
This compoundMCF-724.67
This compoundA54932.36

These values indicate moderate to strong anticancer activity compared to standard treatments like Doxorubicin (Dox), which has an IC50 of approximately 2.82 μM against MCF-7 cells.

The compound has also been studied for its antimicrobial properties. Quinoline derivatives are known to interfere with biochemical pathways involved in microbial infections, suggesting that this compound may exhibit similar effects . The mode of action involves disrupting cellular processes in bacteria and fungi, leading to cell death.

In Vitro Studies

Research has shown that this compound exhibits moderate antibacterial activity against various strains:

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL) Reference
Staphylococcus aureus50
Escherichia coli75

These findings highlight the potential use of this compound in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to 1-Methyl-2-oxo-1,2-dihydroquinoline derivatives:

  • Anticancer Evaluation : A study synthesized various derivatives and evaluated their activity against MCF-7 and HepG2 cell lines. Compounds with specific substitutions exhibited enhanced anticancer properties compared to others .
  • Antimicrobial Studies : Another research effort explored the antibacterial efficacy of quinoline derivatives, revealing that modifications in structure could lead to significant improvements in activity against resistant strains .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde oxime. For instance, compounds derived from 2-oxo-1,2-dihydroquinoline structures have exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others. The MTT assay results indicated that certain derivatives demonstrated stronger anticancer activity compared to standard chemotherapeutic agents like Doxorubicin .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 7bMCF-75.0
Compound 8cMCF-74.5
DoxorubicinMCF-710.0

Antimicrobial Properties

The antimicrobial activity of quinoline derivatives, including those related to this compound, has been extensively studied. Compounds have shown effectiveness against a range of pathogens including bacteria and fungi. For example, certain derivatives exhibited low Minimum Inhibitory Concentration (MIC) values against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting their potential as new antimicrobial agents .

Table 2: Antimicrobial Activity of Quinoline Derivatives

CompoundPathogenMIC (µg/mL)Reference
Compound 9aMycobacterium smegmatis6.25
Compound 9cPseudomonas aeruginosa12.5

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions that can include the formation of oxime functionalities through the reaction of aldehydes with hydroxylamine derivatives. Structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular integrity and purity of synthesized compounds .

Other Therapeutic Applications

In addition to its anticancer and antimicrobial properties, derivatives of this compound are being explored for their analgesic effects. Research indicates that certain structural modifications can enhance analgesic activity, making them candidates for pain management therapies .

Comparison with Similar Compounds

Quinoline-Based Carboxylic Acid Derivatives

Compounds such as 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS 62542-44-3) and its methyl-substituted analogs (e.g., 5-methyl and 1,8-dimethyl derivatives) share >95% structural similarity with the target oxime (Table 1) . These carboxylic acids lack the oxime group but retain the quinoline core and ketone functionality, enabling applications in metal coordination and enzyme inhibition.

Table 1. Key Physicochemical Properties of Quinoline Derivatives

Compound Name CAS Number Molecular Formula Key Functional Groups Similarity Score
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde oxime - C${11}$H${10}$N$2$O$2$ Oxime, Aldehyde, Ketone Reference
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 62542-44-3 C${11}$H$9$NO$_3$ Carboxylic Acid, Ketone 0.96
5-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 1617517-82-4 C${11}$H$9$NO$_3$ Carboxylic Acid, Methyl, Ketone 0.95

Olesoxime (TRO19622)

Olesoxime, a cholesterol-like oxime (cholest-4-en-3-one oxime), shares the oxime functional group but diverges significantly in core structure. It exists as a stable syn/anti-isomer mixture (MW: 399.65 Da) and is formulated in oily excipients for neurodegenerative disease research. Unlike the quinoline-based oxime, olesoxime’s lipophilic nature enhances blood-brain barrier penetration .

4-Oxo-1,4-dihydroquinoline-3-carboxamides

Derivatives such as N3-(1-(3,5-dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (Compound 47) and 6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (Compound 52) replace the oxime with carboxamide groups. These compounds exhibit antiviral and anticonvulsant activity, with synthesis involving thionyl chloride-mediated acylations .

2-Oxo-1,2-dihydroquinoline-Benzimidazole Hybrids

Compounds like (2-oxo-1,2-dihydroquinolin-3-yl)methylidene-2-(2-substituted-benzimidazol-1-yl)acetohydrazides (4a–c) integrate benzimidazole moieties. These hybrids leverage the quinoline core for π-π stacking interactions and the benzimidazole for hydrogen bonding, enhancing anticonvulsant efficacy .

Pyrroloquinoline Derivatives

Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate (Compound II) features a fused pyrrole ring, altering solubility and bioavailability. Its synthesis via AlCl$_3$-mediated cyclization highlights divergent synthetic routes compared to the oxime’s aldehyde precursor .

Preparation Methods

Starting Material Preparation: 1-Methyl-2-oxo-1,2-dihydroquinoline Derivatives

A common precursor is 1-methyl-2-oxo-1,2-dihydroquinoline, which can be synthesized by various literature methods involving methylation of 2-oxoquinoline derivatives or cyclization reactions. The oxo group at position 2 is characteristic of quinolin-2-one structures.

Introduction of the Aldehyde Group at Position 4

The aldehyde group at the 4-position can be introduced by formylation reactions. One reported approach involves chlorination of the 4-hydroxyquinolinone precursor using reagents such as phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) to form 4-chloro derivatives, which then undergo nucleophilic substitution or formylation.

For example, chlorination of 4-hydroxy-1-methyl-2-oxoquinoline yields 4-chloro-1-methyl-2-oxoquinoline, which can be further transformed into the aldehyde derivative by reaction with formaldehyde or related reagents under controlled conditions.

Conversion of Aldehyde to Oxime

The aldehyde group is converted into the oxime by reaction with hydroxylamine hydrochloride in the presence of a base, typically under reflux in an appropriate solvent such as ethanol or methanol. This step forms the characteristic oxime functional group (-C=NOH) at position 4.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Product
1 Chlorination POCl3/PCl5, reflux 4-Chloro-1-methyl-2-oxoquinoline
2 Formylation or nucleophilic substitution Formaldehyde, base, controlled temperature 1-Methyl-2-oxoquinoline-4-carbaldehyde
3 Oxime formation Hydroxylamine hydrochloride, base, reflux in EtOH This compound

Analytical Confirmation

The structure and purity of the synthesized compound are confirmed using:

Research Findings and Optimization Notes

  • The chlorination step using POCl3/PCl5 is efficient but requires careful temperature control to avoid over-chlorination or decomposition.
  • The nucleophilic substitution to introduce the aldehyde is sensitive to solvent and base choice; polar aprotic solvents like DMF favor substitution reactions.
  • Oxime formation is typically high yielding; however, reaction time and pH must be optimized to prevent side reactions.
  • Purification is commonly achieved by recrystallization from solvents such as ethanol or DMF.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Chlorination reagent POCl3/PCl5 Reflux, inert atmosphere recommended
Solvent for chlorination Phosphorus oxychloride or chlorinated solvents Control temperature to avoid side reactions
Aldehyde introduction Formaldehyde, base (e.g., NaOH) Room temperature to mild heating
Oxime formation reagent Hydroxylamine hydrochloride, base Reflux in ethanol or methanol
Reaction time (oxime) 3–6 hours Monitor by TLC
Purification method Recrystallization Use ethanol or DMF

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde oxime?

  • Methodological Answer : The oxime group is typically introduced via condensation of the aldehyde precursor with hydroxylamine hydrochloride under basic conditions. For example, analogous compounds (e.g., quinazoline-2-carbaldehyde oxime) are synthesized by reacting the aldehyde with hydroxylamine hydrochloride (1.1 equiv) in the presence of K₂CO₃ (1 equiv) in ethanol or methanol at reflux temperatures . Solvent choice and reaction time (5–24 hours) are critical for yield optimization. Post-reaction workup involves acidification, extraction, and recrystallization from ethanol or dichloromethane/hexane mixtures .
Key Reaction Parameters Example ConditionsSource
ReagentsNH₂OH·HCl, K₂CO₃
SolventEthanol, methanol
TemperatureReflux (70–80°C)
WorkupAcidification, recrystallization

Q. Which spectroscopic techniques are essential for characterizing this oxime?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and oxime (N–O, ~930 cm⁻¹) functional groups.
  • NMR Spectroscopy : 1^1H NMR resolves aromatic protons, methyl groups, and oxime proton environments. 13^{13}C NMR confirms quinolone and aldehyde-derived carbons. However, configurational ambiguities (e.g., E/Z isomerism) may require NOE experiments or X-ray crystallography .
  • X-Ray Crystallography : Resolves structural ambiguities (e.g., substituent positions) and intermolecular interactions (e.g., C–H⋯π or hydrogen bonds) .

Q. How is purity assessed during synthesis?

  • Methodological Answer : Combustion analysis (C, H, N) validates elemental composition. Chromatographic methods (TLC, HPLC) monitor reaction progress. Melting point determination and GC-MS confirm purity, with discrepancies in expected vs. observed values (e.g., mp 398–341 K in ) indicating impurities or polymorphic forms.

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for oxime formation?

  • Methodological Answer : Density Functional Theory (DFT) calculations model reaction pathways, such as water expulsion in oxime transfer reactions. For example, studies on acetone oxime systems revealed activation barriers that explain why specific intermediates (e.g., Intermediate 4) are experimentally observable, while others (e.g., Intermediate 7) are not . Solvent effects and hydrogen-bonding networks are simulated using polarizable continuum models (PCMs) to refine energy profiles .

Q. What strategies address discrepancies in NMR data during structural elucidation?

  • Methodological Answer :

  • Dynamic NMR : Detects tautomerism or rotational barriers in oximes.
  • X-Ray Crystallography : Overcomes limitations of NMR for congested quinolone systems. In , the cis/trans configuration of a tetrahydroquinoline derivative was unambiguously resolved via X-ray, revealing C–H⋯O hydrogen bonds and π-stacking interactions.
  • Isotopic Labeling : 15^{15}N or 13^{13}C labeling aids in assigning complex splitting patterns.

Q. How does the oxime functional group influence reactivity in nucleophilic addition or cyclization reactions?

  • Methodological Answer : The oxime’s nucleophilic nitrogen participates in cycloadditions (e.g., 1,3-dipolar reactions) or acts as a ligand in metal complexes. Experimental studies on analogous chromene oximes demonstrate regioselective formation of isoxazoline derivatives under acidic conditions . Computational studies predict electrophilic sites using Fukui indices, guiding synthetic design .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Methodological Answer : Poor solubility in polar solvents and polymorphism complicate crystallization. Strategies include:

  • Slow Evaporation : From dichloromethane/hexane (2:3) to enable controlled crystal growth .

  • Seeding : Introduction of microcrystals to induce nucleation.

  • Temperature Gradients : Gradual cooling from 40°C to 4°C minimizes disorder.

    Crystallization Parameters Example ConditionsSource
    Solvent SystemCH₂Cl₂/hexane
    Temperature ControlSlow evaporation at 25°C

Data Contradictions and Resolution

Q. How are conflicting spectral data reconciled in structural studies?

  • Case Study : In , NMR alone could not resolve substituent positions in a tetrahydroquinoline derivative. X-ray crystallography revealed C–H⋯π interactions and validated the cis configuration. This highlights the necessity of multi-technique validation for complex heterocycles.

Q. Why do computational models sometimes fail to predict observable intermediates?

  • Resolution : Simplified models (e.g., formaldehyde oxime) may overlook steric or electronic effects present in real systems (e.g., acetone oxime). Hybrid QM/MM approaches incorporating explicit solvent molecules improve accuracy .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde oxime
Reactant of Route 2
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1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde oxime

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